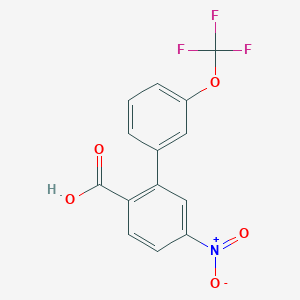

4-Nitro-2-(3-trifluoromethoxyphenyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-2-[3-(trifluoromethoxy)phenyl]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F3NO5/c15-14(16,17)23-10-3-1-2-8(6-10)12-7-9(18(21)22)4-5-11(12)13(19)20/h1-7H,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQEPWPGKHRVVLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F3NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70691782 | |

| Record name | 5-Nitro-3'-(trifluoromethoxy)[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70691782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261663-87-9 | |

| Record name | 5-Nitro-3'-(trifluoromethoxy)[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70691782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Nitro 2 3 Trifluoromethoxyphenyl Benzoic Acid

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For 4-Nitro-2-(3-trifluoromethoxyphenyl)benzoic acid, two primary strategic disconnections are considered, revolving around the formation of the biaryl C-C bond and the introduction of the nitro group.

Strategy 1: Late-Stage Nitration

This approach prioritizes the formation of the biphenyl (B1667301) core first, followed by a functional group interconversion (FGI) to introduce the nitro group. The key disconnections are:

C-N Bond Disconnection: The primary retrosynthetic step is the removal of the nitro group, leading to the precursor 2-(3-trifluoromethoxyphenyl)benzoic acid . This transformation corresponds to an electrophilic aromatic substitution (nitration) in the forward synthesis.

C-C Bond Disconnection: The biphenyl precursor is then disconnected at the bond between the two aromatic rings. This can be envisioned through two main pathways, indicative of modern cross-coupling reactions or classical condensation methods:

Disconnection A (Suzuki-type): This leads to a halobenzoic acid derivative (e.g., 2-bromobenzoic acid) and a (3-trifluoromethoxyphenyl)boronic acid.

Disconnection B (Ullmann-type): This suggests precursors like 2-chlorobenzoic acid and 3-trifluoromethoxy-iodobenzene.

Strategy 2: Early-Stage Nitration

In this alternative strategy, one of the aromatic precursors already contains the nitro group.

C-C Bond Disconnection: The initial disconnection is the biaryl C-C bond. This leads to precursors such as a 4-nitro-halobenzoic acid derivative and a (3-trifluoromethoxyphenyl)-containing coupling partner (e.g., a boronic acid or an organocopper reagent).

The late-stage nitration is often preferred as it avoids potential complications of the nitro group interfering with the conditions of the C-C bond-forming reaction.

Modern and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes efficiency, selectivity, and sustainability, often employing catalytic systems and adhering to the principles of green chemistry.

Catalytic Strategies in this compound Synthesis

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, represent the state-of-the-art for constructing the biphenyl core of the target molecule. smolecule.com This approach offers milder reaction conditions, higher yields, and greater functional group tolerance compared to classical methods like the Ullmann reaction.

The Suzuki-Miyaura coupling would involve the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. Two potential pairings of reactants are possible:

| Route | Aryl Halide | Arylboronic Acid | Catalyst System |

| A | 2-Bromo-4-nitrobenzoic acid | (3-Trifluoromethoxyphenyl)boronic acid | Pd(PPh₃)₄ / Base (e.g., Na₂CO₃) |

| B | 2-Bromobenzoic acid | (3-Trifluoromethoxyphenyl)boronic acid | Pd(PPh₃)₄ / Base (e.g., K₂CO₃) |

In Route B, a subsequent nitration step would be required.

The use of highly active, well-defined palladium catalysts, potentially supported on materials like magnetic nanoparticles, allows for very low catalyst loadings and facilitates catalyst recovery and reuse, enhancing the economic and environmental viability of the synthesis. rsc.org

Green Chemistry Principles in Synthetic Design

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound, these principles can be applied in several ways:

Atom Economy: Catalytic routes like the Suzuki coupling have higher atom economy than classical methods that use stoichiometric copper.

Use of Greener Solvents: Efforts in modern cross-coupling chemistry focus on replacing traditional organic solvents (e.g., toluene, DMF) with more environmentally benign alternatives. Water, often with a co-solvent like ethanol (B145695), has been shown to be an effective medium for Suzuki-Miyaura reactions, especially with the development of water-soluble catalysts. smolecule.com

Energy Efficiency: Palladium-catalyzed reactions often proceed at lower temperatures than the classical Ullmann condensation, reducing energy consumption. Microwave irradiation is another technique used to accelerate reactions, often leading to shorter reaction times and increased energy efficiency.

Catalyst Recyclability: The development of heterogeneous catalysts, such as palladium nanoparticles supported on fullerene or graphene oxide, allows for easy separation of the catalyst from the reaction mixture and its reuse in subsequent batches, minimizing waste and cost. smolecule.comresearchgate.net

Alternative Reagents: For the nitration step, greener alternatives to the traditional mixed acid system are being explored. These can include using solid acid catalysts or milder nitrating agents to reduce the generation of hazardous acidic waste.

By integrating these modern catalytic and green chemistry principles, the synthesis of this compound can be achieved with greater efficiency and reduced environmental footprint.

Optimization of Reaction Conditions and Yield

The yield and purity of this compound are highly dependent on the precise control of various reaction parameters. The synthetic approach to this molecule likely involves either a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed cross-coupling reaction, such as the Ullmann condensation or Suzuki-Miyaura coupling. Each of these methodologies requires careful optimization of its specific conditions.

Parametric Studies (Temperature, Pressure, Solvent Effects)

Parametric studies are essential to determine the optimal conditions for the synthesis of this compound. These studies systematically vary key parameters to observe their impact on the reaction's outcome.

Temperature: Temperature plays a critical role in the reaction kinetics. For instance, in a potential Ullmann-type C-O coupling reaction, higher temperatures are traditionally required, often exceeding 210°C. wikipedia.org However, modern approaches with tailored ligands may allow for milder conditions. researchgate.net A systematic study would involve running the reaction at various temperatures to find the sweet spot that maximizes yield without promoting decomposition or side reactions. For example, in a related intramolecular Ullmann coupling, a temperature of 100°C in DMSO provided a significantly higher yield compared to 80°C. researchgate.net

Pressure: While many syntheses of benzoic acid derivatives are conducted at atmospheric pressure, in some cases, particularly those involving gaseous reactants or volatile solvents at elevated temperatures, the reaction may be performed in a sealed vessel. This can lead to an increase in pressure, which can, in turn, influence reaction rates and equilibria. However, for typical Ullmann or Suzuki-Miyaura couplings for compounds of this nature, pressure is not usually a primary parameter for optimization unless dealing with volatile reagents or aiming for significantly accelerated reaction times in a closed system.

Below is an interactive data table illustrating a hypothetical parametric study for an Ullmann-type synthesis of the target compound, based on typical findings for similar reactions.

| Experiment ID | Temperature (°C) | Solvent | Catalyst Loading (mol%) | Base | Yield (%) |

| 1 | 100 | DMF | 10 | K2CO3 | 45 |

| 2 | 120 | DMF | 10 | K2CO3 | 60 |

| 3 | 140 | DMF | 10 | K2CO3 | 75 |

| 4 | 140 | DMSO | 10 | K2CO3 | 85 |

| 5 | 140 | NMP | 10 | K2CO3 | 82 |

| 6 | 140 | DMSO | 5 | K2CO3 | 70 |

| 7 | 140 | DMSO | 10 | Cs2CO3 | 90 |

Interactive Data Table: You can sort the data by clicking on the column headers to analyze the impact of each parameter on the reaction yield.

Scale-Up Considerations

Transitioning a synthetic route from a laboratory scale to an industrial or pilot-plant scale introduces a new set of challenges that must be addressed to ensure safety, efficiency, and reproducibility.

Key considerations for the scale-up of the synthesis of this compound include:

Heat Transfer: Many of the potential synthetic reactions, such as Ullmann couplings, are exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. contractpharma.com This can lead to localized overheating, potentially causing side reactions or decomposition of the product. The use of jacketed reactors with efficient cooling systems is crucial.

Mass Transfer and Mixing: Ensuring homogeneous mixing of reactants, catalysts, and reagents is more difficult in large reactors. Inadequate mixing can lead to localized concentration gradients, resulting in lower yields and the formation of impurities. The type of agitator, its speed, and the geometry of the reactor are critical factors to consider. contractpharma.com

Reagent Addition: The rate of addition of reagents can significantly impact the reaction profile. On a large scale, slow and controlled addition of a key reagent might be necessary to manage the reaction exotherm and prevent the buildup of reactive intermediates.

Work-up and Purification: Isolation and purification of the final product can be more complex on a larger scale. The choice of extraction solvents, crystallization conditions, and filtration methods must be optimized for efficiency and to minimize product loss. For instance, the transition from laboratory glassware to industrial filters and centrifuges requires careful process development.

Safety and Environmental Concerns: The use of high temperatures, potentially toxic solvents, and heavy metal catalysts (in the case of cross-coupling reactions) necessitates stringent safety protocols and waste management strategies. contractpharma.com A thorough risk assessment is required before any scale-up operation.

The following table outlines some of the potential challenges and mitigation strategies during the scale-up process.

| Challenge | Potential Impact | Mitigation Strategy |

| Poor Heat Transfer | Runaway reaction, product decomposition | Use of jacketed reactors, controlled addition of reagents, selection of a higher-boiling solvent. |

| Inefficient Mixing | Lower yield, increased impurities | Optimization of stirrer design and speed, use of baffles in the reactor. |

| Handling of Solids | Clogging of transfer lines, difficult filtration | Use of appropriate pumping systems for slurries, optimization of crystallization for better filterability. |

| Catalyst Removal | Product contamination with residual metal | Use of heterogeneous catalysts, treatment with scavenging agents, specialized filtration techniques. |

| Solvent Recovery | Economic and environmental cost | Implementation of distillation and solvent recycling systems. |

Interactive Data Table: This table provides a summary of key scale-up challenges and how they can be addressed in the production of this compound.

Chemical Reactivity and Mechanistic Investigations of 4 Nitro 2 3 Trifluoromethoxyphenyl Benzoic Acid

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of 4-Nitro-2-(3-trifluoromethoxyphenyl)benzoic acid is substituted with three groups: a carboxylic acid (-COOH), a nitro group (-NO₂), and a 3-(trifluoromethoxy)phenoxy group (-OC₆H₄-3-CF₃). The directing effects of these substituents determine the position of incoming electrophiles.

-COOH group: This is a deactivating, meta-directing group.

-NO₂ group: This is a strongly deactivating, meta-directing group.

-OAr group (phenoxy): This is an activating, ortho-, para-directing group.

The positions on the benzoic acid ring are numbered C1 (to which -COOH is attached), C2 (-OAr), C3, C4 (-NO₂), C5, and C6. The available positions for substitution are C3, C5, and C6.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reagent/Reaction | Predicted Major Product(s) | Rationale |

| HNO₃/H₂SO₄ (Nitration) | 3,4-Dinitro-2-(3-trifluoromethoxyphenyl)benzoic acid and/or 4,5-Dinitro-2-(3-trifluoromethoxyphenyl)benzoic acid | The phenoxy group directs ortho and para. The existing nitro and carboxyl groups are meta-directing. The positions ortho to the phenoxy group (C3) and para to the phenoxy group (C5) are the most activated of the available positions. |

| Br₂/FeBr₃ (Bromination) | 3-Bromo-4-nitro-2-(3-trifluoromethoxyphenyl)benzoic acid and/or 5-Bromo-4-nitro-2-(3-trifluoromethoxyphenyl)benzoic acid | Similar directing effects as in nitration. |

| SO₃/H₂SO₄ (Sulfonation) | 4-Nitro-2-(3-trifluoromethoxyphenyl)benzoic-3-sulfonic acid and/or 4-Nitro-2-(3-trifluoromethoxyphenyl)benzoic-5-sulfonic acid | Similar directing effects as in nitration. |

Nucleophilic Aromatic Substitution Reactions

The presence of a strongly electron-withdrawing nitro group on the aromatic ring makes this compound a potential substrate for nucleophilic aromatic substitution (SNAr). The nitro group activates the ring towards attack by nucleophiles, particularly at the positions ortho and para to it.

In this molecule, the positions ortho to the nitro group are C3 and C5. For a typical SNAr reaction to occur, a good leaving group (like a halogen) is usually required at the activated position. In the absence of such a leaving group, the reaction is less likely to proceed under standard conditions. However, if a suitable leaving group were present at the C3 or C5 position, the molecule would be expected to undergo nucleophilic aromatic substitution.

Reactions Involving the Carboxylic Acid Moiety

Esterification and Amidation

The carboxylic acid group of this compound can undergo standard reactions such as esterification and amidation.

Esterification: This reaction is typically carried out by reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). This equilibrium-controlled process is known as Fischer esterification. To drive the reaction towards the product, an excess of the alcohol is often used, or the water formed during the reaction is removed. For example, the esterification of 4-nitrobenzoic acid with ethanol (B145695) has been achieved using various catalysts, including zeolites, under different conditions. scirp.org

Table 2: Representative Esterification Reaction

| Reactants | Catalyst | Product |

| This compound, Methanol | H₂SO₄ (catalytic) | Methyl 4-nitro-2-(3-trifluoromethoxyphenyl)benzoate |

Amidation: The formation of amides from this compound can be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, followed by reaction with an amine. The acyl chloride can be prepared by treating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with a primary or secondary amine to yield the corresponding amide.

Table 3: Representative Amidation Reaction

| Step | Reagents | Intermediate/Product |

| 1 | This compound, SOCl₂ | 4-Nitro-2-(3-trifluoromethoxyphenyl)benzoyl chloride |

| 2 | 4-Nitro-2-(3-trifluoromethoxyphenyl)benzoyl chloride, RNH₂ | N-alkyl-4-nitro-2-(3-trifluoromethoxyphenyl)benzamide |

Reduction and Decarboxylation Pathways

Reduction: The carboxylic acid group is generally resistant to reduction. Strong reducing agents are required to convert it to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation. chemguide.co.uklibretexts.org However, LiAlH₄ can also reduce the nitro group. The selective reduction of a carboxylic acid in the presence of a nitro group is challenging. Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), are known to selectively reduce carboxylic acids in the presence of nitro groups under certain conditions. researchgate.net

Table 4: Potential Reduction Pathways of the Carboxylic Acid Group

| Reagent | Potential Product | Remarks |

| LiAlH₄ | 4-Amino-2-(3-trifluoromethoxyphenyl)phenyl)methanol | LiAlH₄ will likely reduce both the carboxylic acid and the nitro group. |

| BH₃·THF | (4-Nitro-2-(3-trifluoromethoxyphenyl)phenyl)methanol | BH₃·THF may offer selectivity for the reduction of the carboxylic acid over the nitro group. |

Decarboxylation: The removal of the carboxylic acid group (decarboxylation) from an aromatic ring is a difficult reaction that typically requires harsh conditions or the presence of specific catalysts. libretexts.org The stability of the resulting aryl anion or aryl radical intermediate is a key factor. For simple benzoic acids, decarboxylation often requires high temperatures. organic-chemistry.org The presence of electron-withdrawing groups, such as the nitro group, can influence the reaction conditions required for decarboxylation. Some studies have shown that the decarboxylation of substituted benzoic acids can be achieved using transition metal catalysts. rwth-aachen.de

Transformations of the Nitro Group

Reduction of the Nitro Group to Amine

The reduction of the nitro group to a primary amine is one of the most common and synthetically useful transformations of nitroaromatic compounds. This reaction can be achieved using a variety of reducing agents, and the choice of reagent can be influenced by the presence of other functional groups in the molecule. commonorganicchemistry.com

Catalytic Hydrogenation: This is a widely used method for the reduction of nitro groups. The reaction is typically carried out using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. commonorganicchemistry.com This method is often clean and efficient. A key advantage is that it can be performed under neutral conditions, which is beneficial for molecules containing acid- or base-sensitive groups. Studies on the reduction of 4-nitrobenzoic acid have shown high chemoselectivity for the nitro group over the carboxylic acid group using rhodium complexes. researchgate.net

Metal/Acid Reduction: Another common method involves the use of a metal, such as iron (Fe), zinc (Zn), or tin (Sn), in the presence of an acid, typically hydrochloric acid (HCl). commonorganicchemistry.com This method is robust and effective for a wide range of nitroaromatic compounds.

Other Reducing Agents: Other reagents that can be used for the reduction of nitro groups include sodium dithionite (B78146) (Na₂S₂O₄) and hydrazine (B178648) (N₂H₄) in the presence of a catalyst. These reagents can sometimes offer different selectivity profiles.

Table 5: Common Methods for the Reduction of the Nitro Group

| Reagent/Catalyst | Product |

| H₂/Pd-C | 4-Amino-2-(3-trifluoromethoxyphenyl)benzoic acid |

| Fe/HCl | 4-Amino-2-(3-trifluoromethoxyphenyl)benzoic acid |

| Zn/HCl | 4-Amino-2-(3-trifluoromethoxyphenyl)benzoic acid |

| SnCl₂/HCl | 4-Amino-2-(3-trifluoromethoxyphenyl)benzoic acid |

Other Nitro Group Functionalizations

The nitro group is a versatile functional moiety in organic synthesis, susceptible to a range of transformations beyond simple reduction to an amino group. Generally, aromatic nitro groups can undergo reactions such as:

Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing nature of the nitro group activates the aromatic ring for attack by nucleophiles, potentially leading to the displacement of other substituents.

Partial Reduction: Under controlled conditions, the nitro group can be partially reduced to nitroso or hydroxylamino functionalities.

Reactions of the α-Carbon (for alkylnitro compounds): While not directly applicable to an aromatic nitro group, this class of reactions is important for aliphatic nitro compounds.

Conversion to other functional groups: The nitro group can be a precursor to other functionalities, such as isocyanates.

However, a detailed search of chemical databases and scholarly articles yielded no specific examples or studies of such functionalizations being performed on this compound. The electronic and steric effects of the adjacent 3-trifluoromethoxyphenyl and carboxylic acid groups would undoubtedly influence the feasibility and outcome of these transformations, but empirical data is currently lacking.

Reactivity of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF3) group is renowned for its high chemical and thermal stability. beilstein-journals.org It is generally resistant to attack by acids, bases, oxidizing agents, and reducing agents. beilstein-journals.org This stability is a key reason for its incorporation into pharmaceuticals and agrochemicals. mdpi.com

The -OCF3 group is a moderately electron-withdrawing substituent due to the strong inductive effect of the fluorine atoms, which is somewhat counteracted by the π-donating character of the oxygen lone pairs. beilstein-journals.org In the context of this compound, the trifluoromethoxy group, positioned on a separate phenyl ring, would primarily exert its electronic influence on the benzoic acid core through steric interactions and potential through-space electronic effects. However, no studies detailing the specific reactivity or potential transformations of the trifluoromethoxy group in this particular molecular architecture have been reported.

Mechanistic Studies of Key Transformations

Mechanistic studies are crucial for understanding reaction pathways and for optimizing reaction conditions. Techniques such as kinetic isotope effect studies and transition state analysis provide deep insights into the rate-determining steps and the structures of transient intermediates.

Kinetic Isotope Effects

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining if a particular C-H (or other) bond is broken in the rate-determining step of a reaction. This is achieved by comparing the reaction rates of a molecule with its isotopically substituted counterpart (e.g., deuterium (B1214612) for hydrogen). While KIE studies have been conducted on various reactions involving other nitroaromatic compounds, no such investigations have been published for this compound.

Transition State Analysis

Transition state analysis, often aided by computational chemistry, provides a theoretical model of the highest energy point along a reaction coordinate. This analysis can reveal intricate details about bond formation and breakage and the geometry of the activated complex. As with other mechanistic studies, there is no available research that has performed a transition state analysis for any reaction involving this compound.

Structural Elucidation and Advanced Spectroscopic Characterization of 4 Nitro 2 3 Trifluoromethoxyphenyl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the definitive structural assignment of 4-Nitro-2-(3-trifluoromethoxyphenyl)benzoic acid. The distinct magnetic environments of the hydrogen, carbon, fluorine, and nitrogen nuclei provide a wealth of information regarding the connectivity and spatial arrangement of the atoms within the molecule.

The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit characteristic chemical shifts and coupling patterns reflective of the electronic effects of the substituents. The electron-withdrawing nature of the nitro and trifluoromethoxy groups generally leads to a downfield shift for the aromatic protons and carbons.

¹H NMR: The proton spectrum is expected to show distinct signals for the protons on both aromatic rings. The protons on the nitro-substituted benzoic acid ring will be significantly influenced by the anisotropic effect of the nitro group and the steric hindrance from the adjacent trifluoromethoxyphenyl ring. The protons on the trifluoromethoxyphenyl ring will display a splitting pattern determined by their relative positions to the trifluoromethoxy group and the other phenyl ring. The carboxylic acid proton is anticipated to appear as a broad singlet at a very downfield chemical shift, typically above 10 ppm, due to hydrogen bonding.

¹³C NMR: The ¹³C NMR spectrum will provide detailed information about the carbon skeleton. The carbonyl carbon of the carboxylic acid will resonate at a characteristic downfield position. The carbons directly attached to the electron-withdrawing nitro and trifluoromethoxy groups will also be shifted downfield. The quaternary carbons, including those at the junction of the two phenyl rings and those bearing the substituents, will be readily identifiable.

Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Carboxylic Acid (-COOH) | >10 (broad singlet) | ~165-170 |

| Aromatic CH (Nitrobenzoic acid ring) | 7.5 - 8.5 | ~120-150 |

| Aromatic CH (Trifluoromethoxyphenyl ring) | 7.0 - 7.8 | ~115-160 |

| Carbon bearing Nitro group (C-NO₂) | - | ~145-150 |

| Carbon bearing Trifluoromethoxy group (C-OCF₃) | - | ~148-152 (quartet, due to C-F coupling) |

| Trifluoromethoxy Carbon (-OCF₃) | - | ~120 (quartet, due to C-F coupling) |

Note: The predicted chemical shifts are based on the analysis of structurally similar compounds and established substituent effects in NMR spectroscopy.

¹⁹F NMR: The ¹⁹F NMR spectrum is a powerful tool for characterizing the trifluoromethoxy group. It is expected to show a single, sharp signal due to the three equivalent fluorine atoms. The chemical shift of this signal will be characteristic of a trifluoromethoxy group attached to an aromatic ring. Any long-range couplings to nearby protons may also be observable, providing further structural information. The chemical shift for an aromatic trifluoromethoxy group typically appears in the range of -56 to -60 ppm relative to CFCl₃.

¹⁵N NMR: While less common, ¹⁵N NMR can provide direct information about the electronic environment of the nitro group. The chemical shift of the nitrogen in the nitro group is highly sensitive to the electronic effects of the other substituents on the aromatic ring. The resonance for the nitro group is expected to be significantly downfield, reflecting its electron-deficient nature.

Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of the complex ¹H and ¹³C NMR spectra of this compound.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling relationships between protons, allowing for the identification of adjacent protons on the aromatic rings. This would be instrumental in tracing the connectivity of the protons within each phenyl ring system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates the chemical shifts of protons with the carbons to which they are directly attached. This allows for the direct assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying the connectivity between the two aromatic rings and for assigning the quaternary carbons, including the carbonyl carbon and the carbons bearing the substituents. For instance, correlations between the protons on one ring and the carbons on the other would definitively establish their linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of nuclei. This would be invaluable for determining the preferred conformation of the molecule, particularly the relative orientation of the two phenyl rings. Due to steric hindrance between the nitro group and the trifluoromethoxyphenyl substituent, a twisted conformation is expected, and NOESY could provide evidence for this through-space interaction between protons on the two rings.

Infrared (IR) and Raman Spectroscopy

The IR and Raman spectra of this compound will be dominated by the vibrations of the carboxylic acid, nitro, and trifluoromethoxy groups, as well as the aromatic rings.

Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid (-COOH) | O-H stretch (H-bonded) | 2500-3300 (broad) | Medium |

| C=O stretch | 1700-1730 | Strong (IR) | |

| C-O stretch | 1210-1320 | Strong (IR) | |

| O-H bend (in-plane) | 1395-1440 | Medium (IR) | |

| Nitro Group (-NO₂) | Asymmetric stretch | 1500-1560 | Strong (IR) |

| Symmetric stretch | 1335-1370 | Strong (IR) | |

| Trifluoromethoxy Group (-OCF₃) | C-F stretches | 1100-1250 | Very Strong (IR) |

| O-CF₃ stretch | 1050-1100 | Strong (IR) | |

| Aromatic Rings | C-H stretch | 3000-3100 | Medium (IR, Raman) |

| C=C stretch | 1400-1600 | Medium to Strong (IR, Raman) |

The broad O-H stretching band of the carboxylic acid is a hallmark of the dimeric, hydrogen-bonded structure commonly found in the solid state. The strong carbonyl absorption is also a key diagnostic peak. The nitro group is characterized by two very strong stretching vibrations. The trifluoromethoxy group will give rise to intense absorptions in the fingerprint region due to the C-F stretching modes.

Vibrational spectroscopy can also provide insights into the conformational properties of the molecule. Due to significant steric hindrance between the ortho-substituted nitro group and the bulky 3-trifluoromethoxyphenyl group, the two aromatic rings are not expected to be coplanar. This twisting of the dihedral angle between the rings will influence the vibrational coupling between the two ring systems.

Furthermore, similar steric interactions are known to cause the carboxylic acid group to rotate out of the plane of its attached benzene (B151609) ring. This deviation from planarity can affect the conjugation of the carbonyl group with the aromatic system, potentially leading to a slight shift in the C=O stretching frequency. A detailed analysis of the vibrational spectra, often aided by theoretical calculations such as Density Functional Theory (DFT), can help to quantify these conformational effects and provide a more complete picture of the molecule's three-dimensional structure. Theoretical studies on similar molecules, such as 4-nitro-2-(trifluoromethyl)benzoic acid, have shown that steric hindrance leads to a significant out-of-plane rotation of the carboxylic acid group. A similar conformational behavior is anticipated for this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information can be used to determine the elemental composition of a sample or molecule and to elucidate its structure by observing its fragmentation.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio, which can be used to determine the elemental formula of a compound. For a compound like 4-Nitro-2-(trifluoromethyl)benzoic acid (C8H4F3NO4), the exact mass can be calculated and compared to the experimentally determined value to confirm its identity. doaj.orgnih.govresearchgate.net

Fragmentation Pathways and Structural Information

In mass spectrometry, molecules can be fragmented into smaller charged particles. The pattern of these fragments is unique to the molecule's structure and can be used to identify it. For isomers of nitrobenzoic acid, for example, the fragmentation patterns under electron ionization show characteristic peaks that help in their identification. nist.govmassbank.eunist.gov

X-ray Crystallography of 4-Nitro-2-(trifluoromethyl)benzoic acid and its Derivatives

X-ray crystallography is a technique used to determine the three-dimensional atomic and molecular structure of a crystal. The analysis of the crystal structure of 4-Nitro-2-(trifluoromethyl)benzoic acid reveals important details about its molecular conformation and how the molecules are arranged in the solid state. nih.govnih.gov

Crystal Structure Determination and Molecular Conformation

The crystal structure of 4-Nitro-2-(trifluoromethyl)benzoic acid shows that steric interactions between the substituents on the aromatic ring cause parts of the molecule to rotate out of the plane of the ring. Specifically, the trifluoromethyl group at the ortho position to the carboxylic acid group forces the carboxylic acid group to rotate out of the plane of the aromatic ring by an angle of 47.2 (1)°. researchgate.netnih.govresearchgate.net In contrast, the nitro group remains nearly co-planar with the aromatic ring. nih.gov

Intermolecular Interactions and Crystal Packing

In the crystal lattice, molecules of 4-Nitro-2-(trifluoromethyl)benzoic acid interact with each other through various non-covalent forces. A key interaction is the formation of hydrogen-bonded dimers, where the carboxylic acid groups of two molecules interact in a head-to-tail fashion. doaj.orgresearchgate.netnih.gov This results in a specific hydrogen-bonding distance of 2.7042 (14) Å. nih.govresearchgate.netnih.gov The packing of these dimers in the unit cell is characterized by a face-to-face arrangement of the aromatic rings and an intermolecular fluorine-fluorine interaction. researchgate.net

Computational Chemistry and Theoretical Studies on 4 Nitro 2 3 Trifluoromethoxyphenyl Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are a fundamental tool in modern chemistry, providing deep insights into the molecular structure, electronic properties, and reactivity of chemical compounds. For a molecule such as 4-Nitro-2-(3-trifluoromethoxyphenyl)benzoic acid, these computational methods can elucidate the intricate interplay of its constituent functional groups—the nitro group, the trifluoromethoxy-substituted phenyl ring, and the benzoic acid moiety. By solving the Schrödinger equation or its approximations, researchers can model the behavior of electrons and nuclei, leading to a comprehensive understanding of the molecule's characteristics. These calculations are performed using various levels of theory and basis sets to achieve a balance between computational cost and accuracy.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a primary step in computational chemistry, aiming to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. The presence of bulky substituents, namely the 3-trifluoromethoxyphenyl group at the 2-position and the nitro group at the 4-position of the benzoic acid, is expected to induce significant steric hindrance. This would likely result in a non-planar conformation, where the phenyl rings and the carboxylic acid group are twisted relative to each other. A similar effect is observed in the closely related compound, 4-nitro-2-(trifluoromethyl)benzoic acid, where the trifluoromethyl group forces the carboxylic acid moiety out of the plane of the aromatic ring. nih.govresearchgate.net

Illustrative Optimized Geometrical Parameters Due to the absence of specific published data for this compound, the following table presents hypothetical yet chemically reasonable optimized geometrical parameters based on known values for similar structures.

| Parameter | Predicted Value |

| C-C (Aromatic) | ~1.39 - 1.41 Å |

| C-N (Nitro) | ~1.47 Å |

| N-O (Nitro) | ~1.22 Å |

| C-O (Ether) | ~1.37 Å |

| O-CF3 | ~1.35 Å |

| C-C (Carboxyl) | ~1.50 Å |

| C=O (Carboxyl) | ~1.21 Å |

| C-OH (Carboxyl) | ~1.35 Å |

| Dihedral Angle (Phenyl-Phenyl) | Expected to be significant |

| Dihedral Angle (Benzoic-COOH) | Expected to be significant |

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO represents the outermost electrons and is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO represents the lowest energy empty orbital and is related to the molecule's ability to accept electrons (electrophilicity).

For this compound, the presence of multiple electron-withdrawing groups is expected to lower the energies of both the HOMO and LUMO. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity. The spatial distribution of the HOMO and LUMO would indicate the most likely sites for nucleophilic and electrophilic attack, respectively. It is anticipated that the LUMO would be predominantly localized over the nitro-substituted phenyl ring, highlighting its electrophilic character.

Hypothetical Frontier Molecular Orbital Energies The following are illustrative energy values for a molecule with the characteristics of this compound, presented in electron volts (eV).

| Molecular Orbital | Energy (eV) |

| HOMO | -8.5 |

| LUMO | -3.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic interactions. The MEP map is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent intermediate potential values.

For this compound, the MEP map would be expected to show a significant accumulation of negative potential (red) around the oxygen atoms of the nitro and carboxylic acid groups, making them potential sites for interaction with electrophiles or for hydrogen bonding. Conversely, regions of positive potential (blue) would likely be located around the hydrogen atom of the carboxylic acid and potentially on the aromatic rings due to the influence of the electron-withdrawing substituents.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems based on the electron density rather than the complex many-electron wavefunction. DFT has proven to be a powerful and versatile tool for predicting a wide range of molecular properties with a good balance of accuracy and computational efficiency.

Prediction of Spectroscopic Parameters

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and to aid in the interpretation of experimental spectra. For this compound, DFT could be employed to predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

The calculation of vibrational frequencies (IR and Raman) would help in assigning the characteristic vibrational modes of the different functional groups within the molecule. For instance, the stretching frequencies of the C=O, N-O, and C-F bonds could be precisely calculated. Similarly, DFT can predict the chemical shifts (δ) of ¹H and ¹³C atoms for NMR spectroscopy, providing valuable information for structural elucidation.

Illustrative Predicted Vibrational Frequencies This table provides hypothetical, yet representative, DFT-calculated vibrational frequencies for the key functional groups of this compound.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | ~3500 |

| Aromatic C-H | C-H stretch | ~3100 |

| Carboxylic Acid | C=O stretch | ~1720 |

| Nitro Group | Asymmetric N-O stretch | ~1540 |

| Nitro Group | Symmetric N-O stretch | ~1350 |

| Trifluoromethoxy | C-F stretch | ~1100-1200 |

Reaction Pathway Modeling and Energy Barriers

DFT is also instrumental in modeling chemical reaction pathways and calculating the associated energy barriers (activation energies). This allows for a theoretical investigation of the reactivity and stability of a molecule without the need for extensive experimental work. For this compound, one could model various reactions, such as its synthesis, decomposition, or its interaction with other reagents.

By mapping the potential energy surface of a reaction, stationary points, including reactants, products, and transition states, can be located. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. For example, the decarboxylation of this compound under certain conditions could be modeled to understand its thermal stability. Such studies on related nitroalkyl benzoates have shown that decomposition can proceed through a one-step mechanism.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior at the atomic level. For this compound, MD simulations would be invaluable for understanding its dynamic behavior, including conformational changes and interactions with its environment.

Conformational Flexibility and Rotational Barriers

The dihedral angle between the two phenyl rings, governed by rotation around the ether oxygen bridge.

The orientation of the carboxylic acid group relative to its attached phenyl ring.

The orientation of the nitro group.

The rotation around the O-CF3 bond of the trifluoromethoxy group.

The bulky nature of the 3-trifluoromethoxyphenyl group ortho to the carboxylic acid group is expected to introduce significant steric hindrance. This is analogous to findings for the related compound, 4-nitro-2-(trifluoromethyl)benzoic acid, where the ortho trifluoromethyl group forces the carboxylic acid moiety to rotate significantly out of the plane of the aromatic ring. nih.govresearchgate.netdoaj.org A similar, and likely more pronounced, effect would be anticipated for this compound, leading to a non-planar ground state conformation.

MD simulations can map the potential energy surface as a function of these dihedral angles, allowing for the calculation of the energy barriers separating different conformational minima. This information is crucial for understanding which shapes the molecule is likely to adopt and the ease with which it can transition between them.

Table 1: Predicted Rotational Barriers for this compound (Note: The following data is illustrative of what would be calculated in a typical computational study and is not based on published results for this specific molecule.)

| Rotatable Bond | Description | Predicted Energy Barrier (kcal/mol) |

| Ar-O (Ether) | Rotation between the two aromatic rings. | Data Not Available |

| Ar-COOH | Rotation of the carboxylic acid group. | Data Not Available |

| Ar-NO2 | Rotation of the nitro group. | Data Not Available |

| O-CF3 | Rotation of the trifluoromethyl group. | Data Not Available |

Solvent Effects on Molecular Behavior

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations can explicitly model the interactions between this compound and various solvent molecules (e.g., water, ethanol (B145695), DMSO). These simulations can reveal how the solvent affects conformational preferences and dynamics.

For instance, in a polar solvent, the molecule's conformation may shift to expose its polar groups (the carboxylic acid and nitro groups) to the solvent while burying its more hydrophobic phenyl and trifluoromethoxy moieties. The formation and dynamics of hydrogen bonds between the carboxylic acid group and protic solvent molecules could be studied in detail. Such studies on benzoic acid itself have shown that solvent polarity and molecular size can quantitatively influence crystal growth and morphology, a principle that would extend to its derivatives. rsc.orgresearchgate.net MD simulations would provide insights into the solvation shell structure and the preferential interactions that govern the molecule's behavior in solution.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Properties (Non-Biological Focus)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to a specific property, such as chemical reactivity or a material characteristic. The goal is to develop a predictive model that can estimate the property for new, untested molecules. For this compound, QSAR models could be developed to predict properties like its acidity (pKa), susceptibility to nucleophilic aromatic substitution, or thermal stability.

Descriptors Development and Selection for this compound

The first step in QSAR modeling is to calculate a set of numerical values, known as molecular descriptors, that represent the chemical's structure and properties. For a molecule like this compound, these descriptors would fall into several categories:

Constitutional (1D/2D): Molecular weight, atom counts, bond counts, and topological indices that describe molecular connectivity.

Geometrical (3D): Descriptors derived from the 3D coordinates of the molecule, such as molecular surface area, volume, and shape indices. Dihedral angles defining the molecule's conformation would also be critical.

Physicochemical: Calculated properties like the octanol-water partition coefficient (LogP), molar refractivity, and polarizability.

Quantum Chemical: These are particularly important for modeling reactivity. For nitroaromatic compounds, descriptors such as the energy of the Highest Occupied Molecular Orbital (E-HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO), the HOMO-LUMO gap, dipole moment, and partial atomic charges on the nitro group and aromatic carbons are often crucial. nih.govsemanticscholar.org The electrophilicity index (ω) is another key descriptor for predicting reactions involving electron transfer. nih.gov

Table 2: Potentially Relevant QSAR Descriptors for this compound

| Descriptor Class | Example Descriptors | Relevance to Chemical Properties |

| Quantum Chemical | E-LUMO, Partial atomic charges, Electrophilicity index (ω) | Predicts susceptibility to nucleophilic attack and overall reactivity. |

| Steric/Geometrical | Dihedral angles (Ar-O-Ar, Ar-COOH), Molecular Volume | Influences accessibility of reactive sites and intermolecular interactions. |

| Physicochemical | LogP, Polarizability | Relates to solubility, transport properties, and intermolecular forces. |

| Electronic | Dipole Moment, Quadrupole Moment | Describes the molecule's charge distribution and electrostatic interactions. |

Predictive Models for Chemical Reactivity or Material Properties

Once a set of relevant descriptors is calculated for a series of related compounds with known properties, statistical methods are used to build the predictive model. Techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms can be employed.

For this compound, a QSAR model for chemical reactivity might predict the rate of a specific reaction, such as the esterification of the carboxylic acid or substitution of the nitro group. The model would likely show that reactivity is governed by a combination of electronic factors (e.g., the electron-withdrawing nature of the nitro and trifluoromethoxy groups, quantified by E-LUMO) and steric factors (e.g., the shielding of the carboxylic acid group by the ortho substituent, quantified by a steric descriptor). The development of such models is a data-intensive process requiring a training set of diverse yet related molecules with experimentally measured properties. mdpi.comnih.gov Without such a dataset specifically including this compound, no specific predictive model can be presented.

Derivatization Strategies and Analogue Synthesis for 4 Nitro 2 3 Trifluoromethoxyphenyl Benzoic Acid

Modification of the Carboxylic Acid Group

The carboxylic acid functionality is a primary site for derivatization, allowing for the synthesis of esters and amides, which can significantly alter the compound's polarity, solubility, and interaction with biological targets.

Esterification: The conversion of the carboxylic acid to an ester is a common strategy to enhance lipophilicity and potentially improve cell membrane permeability. Standard esterification methods, such as the Fischer-Speier esterification involving reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid), are applicable. For sterically hindered carboxylic acids, such as the title compound with its bulky ortho-substituent, more robust methods may be required. These can include the use of activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to form an active ester intermediate, which then readily reacts with an alcohol.

| Reagent/Method | Product Type | Potential Advantages |

| Alcohol / Acid Catalyst (e.g., H₂SO₄) | Ester | Simple, cost-effective for less hindered substrates. |

| DCC or EDC with Alcohol | Ester | Effective for sterically hindered acids, milder conditions. |

| Alkyl Halide / Base | Ester | Useful for a wide range of alcohols. |

Amidation: The synthesis of amides from the carboxylic acid group introduces a hydrogen bond donor and acceptor, which can be crucial for specific molecular interactions. Similar to esterification, the direct reaction with an amine can be challenging due to the steric hindrance. Consequently, the use of coupling agents is often preferred. A variety of amide derivatives can be synthesized by reacting the activated carboxylic acid with a diverse range of primary and secondary amines. This approach allows for the introduction of various functional groups and the exploration of a broad chemical space.

| Coupling Agent | Amine | Product Type | Key Features |

| DCC/HOBt | Primary or Secondary Amine | Amide | Reduces side reactions and racemization. |

| EDC/HOBt | Primary or Secondary Amine | Amide | Water-soluble carbodiimide, simplifies workup. |

| HATU/DIPEA | Primary or Secondary Amine | Amide | High coupling efficiency, even with hindered substrates. |

Transformations Involving the Nitro Group

The aromatic nitro group is a versatile functional handle that can be transformed into a variety of other functional groups, most notably an amino group.

Reduction to an Amine: The reduction of the nitro group to an amine is a fundamental transformation that dramatically alters the electronic properties of the aromatic ring and introduces a key nucleophilic and basic center. This transformation opens up a vast array of subsequent derivatization possibilities, including acylation, alkylation, and diazotization reactions. A variety of reducing agents can be employed for this purpose, with the choice depending on the desired selectivity and the presence of other functional groups.

Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere is a common and efficient method. For laboratory-scale synthesis, metal-acid systems like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are also widely used. For substrates sensitive to acidic conditions, transfer hydrogenation using reagents like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) in the presence of a catalyst can be a milder alternative. The resulting 4-amino-2-(3-trifluoromethoxyphenyl)benzoic acid is a key intermediate for the synthesis of a wide range of analogues.

| Reducing Agent | Conditions | Selectivity |

| H₂, Pd/C | Hydrogen atmosphere | High, can sometimes affect other reducible groups. |

| Fe, HCl | Acidic, aqueous | Cost-effective, generally selective for nitro groups. |

| SnCl₂·2H₂O | Alcoholic solvent | Mild, tolerates many functional groups. stackexchange.com |

| Na₂S₂O₄ | Aqueous or biphasic | Mild, often used for selective reductions. |

Derivatization at the Trifluoromethoxyphenyl Moiety

The trifluoromethoxy group (-OCF₃) is known for its high stability and its role as a strong electron-withdrawing group, which influences the reactivity of the phenyl ring to which it is attached. While the C-O and C-F bonds are generally robust, the aromatic ring itself can undergo electrophilic substitution reactions.

Electrophilic Aromatic Substitution: The trifluoromethoxy group is a deactivating but ortho-, para-directing substituent for electrophilic aromatic substitution. masterorganicchemistry.com This means that reactions such as nitration, halogenation, or Friedel-Crafts reactions, if they occur, will preferentially direct incoming electrophiles to the positions ortho and para to the -OCF₃ group. However, the presence of the other substituents on the benzoic acid ring will also influence the regioselectivity of such reactions, and forcing conditions may be required.

Synthesis of Ring-Substituted Analogues

The synthesis of analogues with different substitution patterns on the benzoic acid ring can be achieved through various synthetic strategies, with the Ullmann condensation being a particularly relevant method for constructing the diaryl ether linkage. scispace.comorganic-chemistry.orgnih.govmdpi.comresearchgate.net

The Ullmann condensation involves the copper-catalyzed reaction between an aryl halide and a phenol. In the context of synthesizing analogues of 4-Nitro-2-(3-trifluoromethoxyphenyl)benzoic acid, this reaction can be employed in a convergent manner. For instance, a substituted 2-halobenzoic acid can be coupled with 3-trifluoromethoxyphenol, or a substituted 2-halonitrobenzene can be reacted with a derivative of 3-trifluoromethoxyphenyl methanol, which is then oxidized to the carboxylic acid. This approach allows for the introduction of a wide variety of substituents on either of the aromatic rings, leading to a diverse library of analogues.

A general retrosynthetic approach for analogues of the target molecule using the Ullmann condensation is depicted below:

Retrosynthetic Analysis via Ullmann Condensation:

This strategy offers the flexibility to introduce substituents at various positions on both aromatic rings by choosing appropriately substituted starting materials.

Applications and Potential Utility of 4 Nitro 2 3 Trifluoromethoxyphenyl Benzoic Acid Conceptual/chemical Focus

As a Synthetic Intermediate in Organic Synthesis

The strategic placement of three distinct functional groups on the benzene (B151609) ring makes 4-Nitro-2-(3-trifluoromethoxyphenyl)benzoic acid a powerful tool for synthetic chemists. The carboxylic acid allows for amide bond formation and other nucleophilic acyl substitutions, the nitro group can be reduced to an amine for further functionalization, and the trifluoromethoxy group enhances properties like metabolic stability and lipophilicity in target molecules.

This benzoic acid derivative serves as a key starting material for constructing intricate molecules, particularly in the pharmaceutical sector. Research has demonstrated its use in the synthesis of potential therapeutic agents. For example, it has been utilized as an intermediate in the creation of complex anti-tumor pyridinone and urea derivatives. The ability to selectively modify the nitro and carboxylic acid groups allows for the stepwise assembly of larger, high-value molecular frameworks.

The compound is an important building block in the synthesis of heterocyclic systems, which are core structures in many pharmaceuticals. Its role in preparing pyridinone derivatives highlights its utility in this area. The aniline derivative, formed by the reduction of the nitro group, can undergo cyclization reactions with various partners to form nitrogen-containing heterocyclic rings. The benzoic acid portion can act as an anchor or be incorporated into the heterocyclic system itself, demonstrating the compound's versatility in constructing diverse ring systems.

Role in Material Science (Conceptual/Theoretical)

The presence of a fluorine-containing substituent suggests significant potential for this compound in the field of material science. Fluorinated polymers, in particular, are known for their exceptional thermal stability, chemical resistance, and unique optical properties.

Conceptually, this compound is an ideal precursor for high-performance polymers. It can be chemically transformed into novel diamine compounds, which are essential monomers for polymerization. Specifically, it is a precursor to fluorine-containing polyimides. Polyimides are a class of polymers known for their outstanding heat resistance and mechanical strength. The incorporation of the trifluoromethoxy group from the parent molecule into the polymer backbone is expected to enhance these properties further.

The resulting fluorine-containing polyimides derived from this benzoic acid exhibit a combination of highly desirable properties. These materials have shown greatly enhanced mechanical properties and heat resistance while maintaining transparency. Furthermore, they possess good solubility, which is a significant advantage for processing and fabrication into films or coatings. The trifluoromethoxy group contributes to a lower dielectric constant and reduced moisture absorption, making these materials theoretically suitable for applications in microelectronics and advanced aerospace components.

Interactive Data Table: Applications

| Field | Application Area | Specific Use | Resulting Product/Molecule |

| Organic Synthesis | Pharmaceutical Intermediate | Precursor for complex molecule synthesis | Anti-tumor pyridinone derivatives |

| Organic Synthesis | Pharmaceutical Intermediate | Precursor for complex molecule synthesis | Urea derivatives |

| Material Science | Polymer Chemistry | Monomer precursor for polymerization | Fluorine-containing polyimide |

As a Chemical Probe for Mechanistic Studies

While specific studies employing this compound as a chemical probe are not documented in available research, its structure contains functionalities that are valuable for such applications in a conceptual sense. Chemical probes are molecules designed to study biological or chemical systems, and the features of this compound make it a theoretically interesting candidate.

The nitroaromatic group can be used to study reductive metabolic pathways, as the nitro group can be reduced by specific enzymes like nitroreductases. The rate and products of this reduction can provide insight into enzymatic mechanisms. Furthermore, the trifluoromethoxy (-OCF3) group is a powerful spectroscopic probe for ¹⁹F NMR studies. Its distinct chemical shift is sensitive to the local electronic environment, allowing researchers to monitor molecular interactions, binding events, or conformational changes in a non-invasive manner. The combination of these groups on a single scaffold could theoretically allow for multi-modal probing of complex systems, though this application remains to be experimentally explored.

Potential in Supramolecular Chemistry

The molecular architecture of this compound, characterized by the presence of a carboxylic acid group, a nitro group, and a trifluoromethoxyphenyl group, provides a foundation for its significant potential in the field of supramolecular chemistry. These functional groups can participate in a variety of non-covalent interactions, which are the cornerstone of supramolecular assembly and crystal engineering. The specific arrangement of these groups dictates the formation of predictable and well-defined supramolecular structures.

Detailed crystallographic studies of the related compound, 4-nitro-2-(trifluoromethyl)benzoic acid, reveal its capacity to form organized solid-state structures through specific intermolecular interactions. nih.govresearchgate.net The primary driving force for the self-assembly of this molecule is the formation of robust hydrogen bonds. researchgate.net The carboxylic acid groups of two separate molecules engage in intermolecular hydrogen bonding, creating a head-to-tail dimeric structure. researchgate.net This common and predictable interaction is a fundamental tool in crystal engineering for designing specific supramolecular synthons.

The predictable formation of dimers and the potential for other directed non-covalent interactions suggest that this compound could be a valuable component in the design of more intricate supramolecular systems. Its structure is amenable to the creation of one-, two-, or three-dimensional networks, which are of interest in the development of new materials with tailored properties. While the current research primarily highlights its dimeric self-assembly, the functional groups present offer opportunities for coordination with metal ions, potentially leading to the formation of metal-organic frameworks (MOFs) or coordination polymers.

Interactive Data Table: Crystallographic and Supramolecular Interaction Data for 4-Nitro-2-(trifluoromethyl)benzoic acid

| Parameter | Value | Reference |

| Hydrogen Bonding Type | Intermolecular, head-to-tail | researchgate.net |

| Hydrogen Bonded Structure | Dimer | researchgate.net |

| Donor-Acceptor H-bond Distance | 2.7042 (14) Å | nih.govresearchgate.net |

| Aromatic Ring Arrangement | Dimerized face-to-face | nih.gov |

| Ring Centroid-to-Centroid Distance | 3.907 (1) Å | nih.gov |

| Intermolecular Interaction | Fluorine-fluorine | nih.gov |

| F-F Interaction Distance | 2.927 (1) Å | nih.gov |

| Carboxylic Acid-Aromatic Ring Angle | 47.2 (1)° | nih.gov |

| Nitro Group-Aromatic Ring Angle | 2.0 (1)° | nih.gov |

Future Directions and Emerging Research Avenues for 4 Nitro 2 3 Trifluoromethoxyphenyl Benzoic Acid

Development of Novel and Efficient Synthetic Routes

Current synthetic strategies for structurally similar biaryl compounds often rely on classical cross-coupling reactions. Future research will likely focus on developing more efficient, sustainable, and cost-effective methods for the synthesis of 4-Nitro-2-(3-trifluoromethoxyphenyl)benzoic acid.

Key research objectives in this area include:

Catalyst Innovation: Investigating new catalyst systems for Suzuki or Ullmann-type coupling reactions that can operate under milder conditions, with lower catalyst loadings and in greener solvents.

C-H Activation: Exploring direct C-H activation/arylation methodologies to form the biaryl ether linkage, which would improve atom economy by avoiding the need for pre-functionalized starting materials.

Flow Chemistry: Adapting synthetic routes to continuous flow processes. This could enhance reaction control, improve safety (especially for nitration steps), and facilitate scalable production.

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Optimized Ullmann Condensation | Well-established methodology. | Often requires harsh reaction conditions (high temperatures, polar solvents) and stoichiometric copper reagents. |

| Palladium-Catalyzed Cross-Coupling | High yields and functional group tolerance. | Catalyst cost, potential for heavy metal contamination in the product. |

| Direct C-H Arylation | High atom economy, reduced waste. | Regioselectivity control, requirement for specialized directing groups or catalysts. |

| Continuous Flow Synthesis | Enhanced safety, scalability, and process control. | Initial setup costs, optimization of reaction parameters for flow conditions. |

Exploration of Undiscovered Reactivity Patterns

The reactivity of this compound is dictated by its three primary functional groups: the nitro group, the carboxylic acid, and the trifluoromethoxy group. While the individual reactivity of these groups is well-known, their interplay within this specific molecular framework presents opportunities for discovering novel chemical transformations.

Future studies could investigate:

Selective Reductions: Developing protocols for the selective reduction of the nitro group to an amine, nitroso, or hydroxylamine, without affecting the carboxylic acid. This would yield valuable amino-acid intermediates for further functionalization.

Orthogonal Functionalization: Exploring reactions that selectively target one functional group while leaving the others intact. For example, converting the carboxylic acid to an amide or ester while preserving the nitro group for subsequent reactions.

Reactivity of the Trifluoromethoxy Group: Investigating the stability and potential activation of the C-O bond of the trifluoromethoxy group under various reaction conditions, which is generally considered robust.

Intramolecular Cyclizations: Designing reactions where the functional groups can react intramolecularly to form novel heterocyclic scaffolds, potentially triggered by reduction of the nitro group followed by condensation with the carboxylic acid derivative.

Advanced Computational Modeling for Specific Properties

Computational chemistry offers powerful tools to predict and understand the properties of molecules before engaging in extensive laboratory work. For this compound, advanced computational modeling can provide significant insights. Structural studies on related isomers, such as 4-nitro-2-(trifluoromethyl)benzoic acid, have shown how steric interactions can rotate functional groups out of the aromatic plane, a feature that profoundly impacts molecular properties and intermolecular interactions. researchgate.netresearchgate.net

Key areas for computational investigation include:

Conformational Analysis: Determining the preferred three-dimensional structure and the rotational barriers of the phenyl-phenyl bond and functional groups. This is crucial as the molecular shape influences its reactivity and interaction with other molecules.

Electronic Properties: Using Density Functional Theory (DFT) to calculate the electron distribution, molecular orbital energies (HOMO/LUMO), and electrostatic potential. These calculations can predict the most likely sites for electrophilic and nucleophilic attack.

Spectroscopic Prediction: Simulating spectroscopic data (NMR, IR, UV-Vis) to aid in the characterization of the compound and its reaction products.

Intermolecular Interactions: Modeling how the molecule interacts with itself in the solid state (crystal packing) or with solvent molecules. Studies on similar compounds have detailed the formation of hydrogen-bonded dimers. researchgate.netnih.gov

Table 2: Potential Computational Research Projects

| Research Area | Computational Method | Predicted Outcome |

| Molecular Geometry | DFT, Ab initio methods | Bond lengths, bond angles, dihedral angles, conformational isomers. |

| Reactivity Indices | Fukui Functions, Electrostatic Potential Mapping | Identification of reactive sites for electrophilic/nucleophilic attack. |

| Crystal Structure Prediction | Molecular Dynamics, Monte Carlo simulations | Prediction of stable crystal packing arrangements and polymorphism. |

| Solvation Effects | Polarizable Continuum Models (PCM) | Understanding how different solvents influence reactivity and conformation. |

Integration into Interdisciplinary Research Areas

The principles of green and sustainable chemistry are becoming increasingly important. Future research on this compound should incorporate these principles from the outset.

Emerging avenues include:

Biocatalysis: Exploring the use of enzymes for specific transformations, such as the selective reduction of the nitro group or hydrolysis of ester precursors. Biocatalysis operates under mild, aqueous conditions and can offer high selectivity.

Green Solvents: Developing synthetic and purification protocols that utilize environmentally benign solvents like water, supercritical CO2, or bio-based solvents, replacing traditional volatile organic compounds.

Atom Economy Analysis: Evaluating and optimizing synthetic routes to maximize the incorporation of atoms from the reactants into the final product, thereby minimizing waste. Simple, clean, and environmentally friendly methods for synthesizing aromatic nitro compounds using inorganic nitrates on solid supports have been reported for other systems. semanticscholar.org

Renewable Feedstocks: Investigating long-term possibilities for deriving the aromatic precursors from renewable biomass sources rather than petrochemicals.

Design of Next-Generation Chemical Entities Based on the this compound Scaffold

The core structure of this compound serves as a versatile scaffold for the design of more complex molecules with tailored properties. Its utility as a precursor or intermediate is a key area for future development. minstargroup.com

Potential design strategies include:

Medicinal Chemistry: Using the scaffold as a starting point for the synthesis of new biologically active compounds. The trifluoromethoxy group is a valuable substituent in drug design for its ability to enhance metabolic stability and cell membrane permeability. The amino-acid derivative (obtained after nitro reduction) could be a precursor to novel anti-inflammatory or enzyme inhibitors. nih.gov

Materials Science: Incorporating the scaffold into polymers or functional materials. For example, the diamine derivative could be used to synthesize high-performance polyimides with unique thermal and mechanical properties. minstargroup.com

Agrochemicals: Modifying the structure to develop new herbicides or fungicides, a common application for nitroaromatic compounds.

Bioisosteric Replacement: Systematically replacing the functional groups (e.g., replacing the carboxylic acid with a tetrazole or the nitro group with a sulfone) to fine-tune the molecule's physicochemical and biological properties. nih.gov

By pursuing these research avenues, the scientific community can fully elucidate the chemical potential of this compound, transforming it from a mere chemical entry into a valuable tool for innovation across multiple scientific disciplines.

Q & A

Basic: What are the standard synthetic routes for 4-nitro-2-(3-trifluoromethoxyphenyl)benzoic acid?

Methodological Answer:

The synthesis typically involves sequential functionalization of the benzoic acid scaffold. A plausible route includes:

Coupling Reactions : Suzuki-Miyaura coupling to introduce the 3-trifluoromethoxyphenyl group at the 2-position of the benzoic acid core .

Nitration : Controlled nitration at the 4-position using mixed acid (HNO₃/H₂SO₄) under low temperatures (0–5°C) to avoid over-nitration .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water .

Key Considerations : The electron-withdrawing trifluoromethoxy group may deactivate the aromatic ring, requiring careful optimization of reaction time and stoichiometry .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substitution patterns and assess purity. The nitro group’s deshielding effect aids in distinguishing adjacent protons .

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to verify molecular weight (MW = 331.23 g/mol) and detect impurities .

- X-ray Crystallography : For unambiguous structural confirmation, particularly to resolve steric effects from the trifluoromethoxy group .

Advanced: How do the electron-withdrawing substituents (nitro and trifluoromethoxy) influence reactivity in downstream reactions?

Methodological Answer:

- Electronic Effects : Both groups deactivate the aromatic ring, reducing electrophilic substitution rates. For example, further halogenation requires Lewis acid catalysts (e.g., FeCl₃) and elevated temperatures .

- Steric Hindrance : The trifluoromethoxy group’s bulkiness at the 3-position may direct incoming electrophiles to the less hindered 5-position of the benzoic acid core .

- Practical Workaround : Use directing groups (e.g., boronic esters) in cross-coupling reactions to bypass deactivation challenges .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Purity Validation : Ensure compound purity (>95% by HPLC) to exclude confounding effects from synthetic byproducts .

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor-binding studies) and control for solvent effects (DMSO concentration ≤0.1%) .

- Structural Analog Comparison : Benchmark activity against analogs (e.g., 4-nitrobenzoic acid derivatives lacking the trifluoromethoxy group) to isolate substituent-specific effects .

Basic: What are the primary research applications of this compound?

Methodological Answer:

- Medicinal Chemistry : As a scaffold for protease inhibitors (e.g., targeting SARS-CoV-2 Mpro) due to its hydrogen-bonding capacity from the nitro and carboxylic acid groups .

- Material Science : Incorporation into polymers for enhanced thermal stability, leveraging the trifluoromethoxy group’s hydrophobicity .

Advanced: How can computational methods aid in predicting reaction pathways for this compound?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model transition states for nitration or coupling reactions, focusing on substituent effects on activation energy .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to prioritize synthetic modifications for improved binding affinity .

- Software Tools : Schrödinger Suite or AutoDock for docking studies, validated against experimental IC₅₀ data .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

- Toxicology : Nitroaromatics may be mutagenic; use PPE (gloves, lab coat) and work in a fume hood .

- Storage : Store in amber vials at –20°C under inert gas (Ar/N₂) to prevent degradation .

Advanced: How can substituent positioning affect crystallization behavior?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products